
4-(5-Bromo-2-pyridinyl)phenol
Overview
Description
“4-(5-Bromo-2-pyridinyl)phenol” is a chemical compound with the CAS Number: 1032825-10-7 . It has a molecular weight of 250.09 and its IUPAC name is 4-(5-bromopyridin-2-yl)phenol . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of derivatives of “this compound” has been reported in the literature . The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives . The molecular structures of the compounds were confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition
4-(5-Bromo-2-pyridinyl)phenol derivatives are studied for their corrosion inhibition properties. For example, Schiff bases like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been synthesized and shown effective in inhibiting carbon steel corrosion in acidic chloride-containing media. These compounds adhere to the Langmuir adsorption isotherm and are more adsorbed on cathodic sites, increasing their efficiency with concentration (El-Lateef et al., 2015).
Antibacterial and Radical Scavenging Properties
Compounds synthesized from this compound, such as azo–azomethine dyes, have shown significant antibacterial activity against various pathogens like Bacillus cereus and Escherichia coli. Additionally, these compounds exhibit radical scavenging properties, contributing to their potential applications in the medical field (Azarbani et al., 2016).
Anticancer Activity
Gallium(III) complexes with ligands containing pyridine and 4,6-substituted phenol moieties, including bromo groups, have been synthesized. These complexes demonstrate growth inhibition and apoptosis induction in cisplatin-resistant neuroblastoma cells, suggesting potential use in cancer treatment (Shakya et al., 2006).
Catalytic Applications
This compound derivatives have been used in catalytic reactions. For example, they have been involved in the copper-catalyzed hydroxylation of aryl bromides, showing effectiveness in converting both electron-rich and electronic-deficient aryl bromides into substituted phenols (Jia et al., 2011).
Phenol Alkylation
Ionic liquids containing pyridine and sulfonic acid functionality, including derivatives of this compound, have been used as catalysts in the alkylation of phenol with tert-butyl alcohol. They show high conversion rates and selectivity, making them promising for industrial applications (Elavarasan et al., 2011).
Safety and Hazards
Future Directions
The derivatives of “4-(5-Bromo-2-pyridinyl)phenol” have shown excellent optical color change properties in the powder crystal state, which show great potential for applications, including high-density storage, fluorescence switching, and bioimaging . Their excellent fluorescence reversibility under alternating UV and visible light indicates potential applications in fluorescent molecular switches .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCQZIIQQHHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
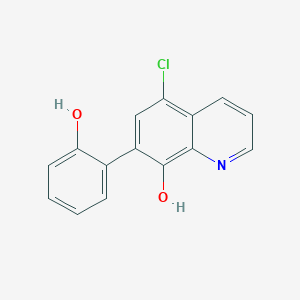
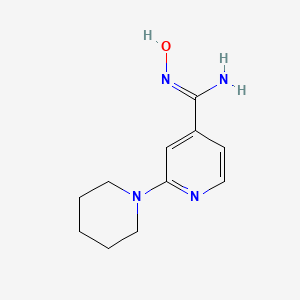
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
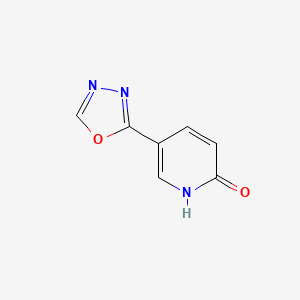
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)
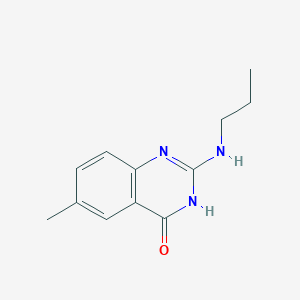
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)
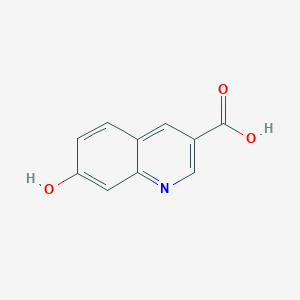
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
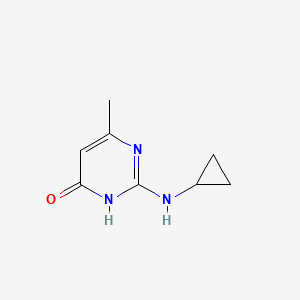
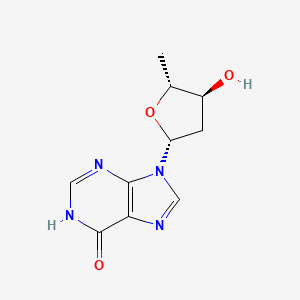
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)

